N-[4-(acetylamino)phenyl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
Description
N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a fluoro-substituted phenyl group, and an acetamidophenyl moiety
Properties
Molecular Formula |
C19H16FN3O3 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16FN3O3/c1-11-3-4-13(9-16(11)20)18-10-17(23-26-18)19(25)22-15-7-5-14(6-8-15)21-12(2)24/h3-10H,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
URBKSXYAFHCRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)NC(=O)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Fluoro-Substituted Phenyl Group: The fluoro-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluoro-substituted benzene derivative.
Attachment of the Acetamidophenyl Moiety: The acetamidophenyl group can be attached through an amide coupling reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production of N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the fluoro-substituted phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: Similar structure but lacks the fluoro substitution.
N-(4-acetamidophenyl)-5-(3-chloro-4-methylphenyl)-1,2-oxazole-3-carboxamide: Contains a chloro substitution instead of fluoro.
Uniqueness
N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the fluoro-substituted phenyl group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
